molecular formula C17H16ClFO B1343517 2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898780-92-2

2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone

Cat. No. B1343517
M. Wt: 290.8 g/mol
InChI Key: AXPVVRYKESWPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various chlorinated and fluorinated aromatic compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, chlorination reactions of substituted phenols and the formation of chlorocyclohexa-dienones are described, which may be relevant to understanding the reactivity of the chloro group in the compound of interest . Additionally, the synthesis and crystal structure of compounds with

Scientific Research Applications

Crystal Structures and Nonlinear Optics Applications

Research on crystal structures and packing of compounds related to 2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone, such as triazine derivatives with fluorophenoxy and dimethylphenoxy groups, highlights their significance in the development of materials for octupolar nonlinear optics (NLO). These materials are characterized by C–H...F and C–H...π hydrogen bonds, forming dimeric Piedfort Units that extend into elaborate two-dimensional networks. This structural feature is critical for NLO applications due to the noncentrosymmetric nature of these compounds, which is essential for second harmonic generation (SHG) signals, a key property in NLO materials (Boese et al., 2002).

Photocatalytic Degradation and Environmental Applications

Studies on the photocatalytic degradation of chlorophenols, including compounds structurally related to 2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone, have demonstrated the potential of these processes in environmental applications. The degradation of chlorophenols in soil washing wastes containing surfactants in the presence of TiO2 dispersions shows that micellar solubilization and substrate adsorption onto semiconductors can significantly influence degradation kinetics. This research suggests a promising approach for the removal of hazardous organic pollutants from the environment, highlighting the importance of understanding the structural and electronic properties of such compounds for effective environmental remediation (Davezza et al., 2013).

Molecular Geometry and Quantum Chemical Studies

Quantum chemical studies on molecules structurally similar to 2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone provide insights into their molecular geometry, chemical reactivity, and photophysical properties. Such studies are crucial for the synthesis and application of these compounds in various scientific domains. The analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals helps identify chemically active sites, contributing to the understanding of their reactivity and interactions with other molecules (Satheeshkumar et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could involve exploring the potential uses of this compound, investigating its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(19)10-16(15)18/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPVVRYKESWPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644911
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone

CAS RN

898780-92-2
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.